molecular formula C12H16ClNO2 B1526306 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride CAS No. 193968-71-7

4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride

Cat. No. B1526306
M. Wt: 241.71 g/mol
InChI Key: YVBBCFWJPVGECC-UHFFFAOYSA-N
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Patent
US07601868B2

Procedure details

A solution of methyl 4-(1-pyrrolidinylmethyl)benzoate hydrochloride (3.18 g, 12.4 mmol) in 6N hydrochloric acid (30 ml) was stirred at 100° C. for 16 hrs. The solvent was evaporated under reduced pressure, and the residue was powderized with tetrahydrofuran to give the title compound (1.74 g).
Name
methyl 4-(1-pyrrolidinylmethyl)benzoate hydrochloride
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1([CH2:7][C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3]1>Cl>[ClH:1].[N:2]1([CH2:7][C:8]2[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,3.4|

Inputs

Step One
Name
methyl 4-(1-pyrrolidinylmethyl)benzoate hydrochloride
Quantity
3.18 g
Type
reactant
Smiles
Cl.N1(CCCC1)CC1=CC=C(C(=O)OC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCC1)CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.